{2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine
Description
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
(2-propylimidazo[1,2-a]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C11H15N3/c1-2-5-9-10(8-12)14-7-4-3-6-11(14)13-9/h3-4,6-7H,2,5,8,12H2,1H3 |
InChI Key |
CSRDHNPMDYVZGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N2C=CC=CC2=N1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
This multistep process can be optimized using various reagents and catalysts to improve yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale multicomponent reactions, which are advantageous due to their efficiency and ability to produce a wide range of products in a single synthetic stage . These methods often utilize readily available starting materials and environmentally benign conditions to ensure scalability and sustainability .
Chemical Reactions Analysis
Types of Reactions
{2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with various functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
{2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties, particularly against cell lines such as MCF-7 and HeLa.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Substituent Variations on the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is highly versatile, with substituents at positions 2 and 6 significantly influencing activity. Key analogs include:
Key Observations :
- Aryl vs. In contrast, the propyl group in the target compound may favor hydrophobic interactions in non-polar environments.
- Halogenation : Bromine at position 6 (as in 1-{6-bromoimidazo...}) increases molecular weight and polarizability, making it a versatile intermediate for further functionalization .
- Methyl Substituents : Methyl groups at positions 5 or 6 (e.g., 5-methyl in , 6-methyl in ) improve metabolic stability and modulate electronic effects on the amine group.
Modifications to the Methanamine Group
The methanamine moiety is critical for interactions with biological targets. Modifications include:
- N,N-Dimethylation : Reduces basicity (pKa) and increases lipophilicity, as seen in N,N-dimethyl derivatives (e.g., ). This modification may enhance blood-brain barrier penetration but reduce hydrogen-bonding capacity.
- Primary Amine Retention : The unmodified primary amine in {2-Propylimidazo...}methanamine allows for protonation at physiological pH, facilitating ionic interactions with target proteins or nucleic acids.
Pharmacological and Antimicrobial Activity
- Antimicrobial Efficacy : Analogs with aryl and methyl substituents (e.g., compounds 4b–4j in ) exhibit potent activity against Gram-positive (S. aureus, S. pyogenes) and fungal (C. albicans) pathogens, with MIC values comparable to ampicillin and griseofulvin. The propyl-substituted compound’s activity remains uncharacterized but may differ due to reduced aromaticity.
- Structure-Activity Relationship (SAR) :
Biological Activity
{2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, drawing on diverse research findings, case studies, and data tables to illustrate its significance.
- Molecular Formula : C11H15N3
- Molecular Weight : 189.26 g/mol
- Structure : The compound features an imidazo[1,2-a]pyridine core, which is known for its pharmacological versatility.
Antimycobacterial Activity
Recent studies have highlighted the antimycobacterial properties of imidazo[1,2-a]pyridine derivatives. In particular, compounds similar to this compound have shown promising activity against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis.
Research Findings
- A study synthesized a series of imidazo[1,2-a]pyridine amide-cinnamamide hybrids and evaluated their activity against MTB. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 4 μg/mL, suggesting significant antimycobacterial potential .
-
Table 1 summarizes the MIC values for various imidazo[1,2-a]pyridine derivatives against MTB:
Compound ID Structure Type MIC (μg/mL) 11e 2,6-dimethylimidazo[1,2-a]pyridine 4 11k 2-propylimidazo[1,2-a]pyridine 8 Reference Standard Drug <0.5
These findings suggest that modifications to the imidazo[1,2-a]pyridine structure can enhance biological activity against resistant strains of MTB.
Anticancer Potential
The biological activity of this compound extends beyond antimycobacterial effects. Research has indicated potential anticancer properties linked to this compound class.
Case Studies
- A study explored the interaction of imidazo[1,2-a]pyridine derivatives with various cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells .
- The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial metabolism and cancer cell growth.
- Receptor Interaction : The compound may bind to various receptors involved in cell signaling pathways, affecting cellular responses.
Q & A
Q. What are the common synthetic routes for {2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine?
The synthesis typically involves modifying the imidazo[1,2-a]pyridine core. A standard approach includes:
- Alkylation : Reacting a precursor imidazo[1,2-a]pyridine with isopropyl bromide to introduce the 2-propyl group.
- Reductive amination : Converting the intermediate carbonyl group to the methanamine moiety using reagents like sodium cyanoborohydride in the presence of ammonia . Alternative routes may employ multicomponent reactions with 2-aminopyridines and glyoxals to build the core structure .
Q. What biological activities are associated with this compound?
Imidazo[1,2-a]pyridine derivatives exhibit antimicrobial , anticancer , and kinase inhibitory activities. Specifically, this compound has shown potential in inhibiting protein geranylgeranylation, a process critical for cancer cell proliferation . Analogous compounds demonstrate low MIC (minimal inhibitory concentration) values against resistant bacterial strains, suggesting broad-spectrum potential .
Q. What analytical methods confirm the compound’s structural integrity?
Key techniques include:
- NMR spectroscopy (1H/13C) to verify substituent positions and purity.
- Mass spectrometry (MS) for molecular weight validation.
- X-ray crystallography to resolve stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How do structural modifications influence kinase inhibitory activity?
The 2-propyl group and methanamine moiety are critical for target affinity. For example:
- Substitution at the 2-position : Bulkier alkyl groups (e.g., isopropyl) enhance hydrophobic interactions with kinase ATP-binding pockets.
- Methanamine modification : N-methylation or sulfonation (e.g., in N-methyl sulfate derivatives) improves solubility and bioavailability while retaining activity . Computational docking studies suggest that these modifications stabilize hydrogen bonding with kinase catalytic domains (e.g., c-KIT) .
Q. How can researchers resolve contradictions in reported biological data?
Discrepancies in activity (e.g., varying IC50 values across studies) may arise from differences in:
- Assay conditions : pH, temperature, or co-solvents (e.g., DMSO concentration) affecting compound stability.
- Cell lines : Genetic variations in target expression (e.g., kinase overexpression vs. knockout models).
- Metabolic interference : Liver microsome studies can identify metabolite-driven false positives . Standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR for binding kinetics) are recommended for validation .
Q. What strategies improve pharmacokinetics of imidazo[1,2-a]pyridine derivatives?
Key approaches include:
- Prodrug design : Introducing hydrolyzable groups (e.g., esters) to enhance oral bioavailability.
- CYP450 inhibition screening : To mitigate drug-drug interactions.
- In silico ADMET modeling : Predicting logP, plasma protein binding, and blood-brain barrier penetration . For example, sulfonation of the methanamine group in related compounds reduces hepatic clearance by 40% .
Q. How can off-target effects in kinase inhibition studies be minimized?
- Selective functionalization : Adding electron-withdrawing groups (e.g., fluorine) at the 6-position of the pyridine ring reduces affinity for non-target kinases like EGFR.
- Kinome-wide profiling : Platforms like Eurofins’ KinaseProfiler identify cross-reactivity patterns.
- Covalent inhibitors : Introducing acrylamide moieties enables irreversible binding to cysteine residues in target kinases (e.g., BTK) .
Methodological Considerations
Q. What in vitro models are suitable for evaluating anticancer activity?
- Cell viability assays : MTT or CellTiter-Glo in cancer cell lines (e.g., HCT-116 for colorectal cancer).
- Mechanistic studies : Western blotting for apoptosis markers (e.g., PARP cleavage) or flow cytometry for cell cycle arrest.
- 3D tumor spheroids : To mimic in vivo tumor microenvironments and assess penetration .
Q. How can structure-activity relationship (SAR) studies optimize this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
